Cloruro de 3-(aminocarbonil)-4-metilbencenosulfonilo

Descripción general

Descripción

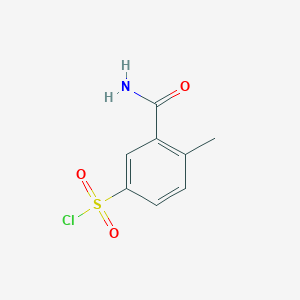

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride is an organic compound with a complex structure that includes an aminocarbonyl group, a methyl group, and a sulfonyl chloride group attached to a benzene ring

Aplicaciones Científicas De Investigación

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections and cancer.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound can be considered a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride involves a nucleophilic attack on the carbonyl carbon by the lone pair on the nitrogen atom in the amine group . This reaction is similar to the addition of nucleophiles to an aldehyde or ketone . The carbonyl oxygen is completely removed, and the nitrogen of the amine replaces it, forming an imine C=N bond .

Biochemical Pathways

It is known that indole derivatives, which this compound can be considered a part of, play a significant role in cell biology . They are involved in various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Result of Action

It is known that indole derivatives, which this compound can be considered a part of, show various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

It is known that the rate of reactions involving imine formation, which this compound is involved in, is generally greatest near a ph of 5 and drops at higher and lower ph’s .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable aminocarbonyl precursor. One common method is the reaction of 4-methylbenzenesulfonyl chloride with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and amine.

Condensation Reactions: The aminocarbonyl group can participate in condensation reactions with aldehydes and ketones to form imines and related compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Condensation Reactions: These reactions often require the presence of a dehydrating agent, such as molecular sieves or anhydrous magnesium sulfate.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution.

Sulfonic Acid and Amine: Formed through hydrolysis.

Imines and Related Compounds: Formed through condensation reactions.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylbenzenesulfonyl Chloride: Lacks the aminocarbonyl group, making it less versatile in certain reactions.

3-(Aminocarbonyl)benzenesulfonyl Chloride: Similar structure but without the methyl group, which can influence its reactivity and solubility.

4-Methylbenzenesulfonamide: A product of the nucleophilic substitution reaction of 4-methylbenzenesulfonyl chloride with ammonia or amines.

Uniqueness

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride is unique due to the presence of both the aminocarbonyl and sulfonyl chloride groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it a valuable reagent in organic synthesis and various scientific applications.

Actividad Biológica

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (CAS No. 76503-37-2) is a sulfonamide compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H8ClNO3S

- Molecular Weight : 233.67 g/mol

- Functional Groups :

- Aminocarbonyl group

- Sulfonyl chloride group

The presence of these functional groups contributes to its reactivity and biological activity, particularly in enzyme inhibition and protein modification.

Mechanisms of Biological Activity

The biological activity of 3-(aminocarbonyl)-4-methylbenzenesulfonyl chloride can be attributed to several mechanisms:

- Enzyme Inhibition : This compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its sulfonamide structure is known to mimic substrates or inhibitors of enzymes, thereby disrupting normal biochemical processes.

- Protein Modification : The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modifications that alter protein function. This property is particularly useful in proteomics and drug development.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for antibiotic development.

Synthesis Methods

The synthesis of 3-(aminocarbonyl)-4-methylbenzenesulfonyl chloride typically involves the following steps:

- Starting Materials : 4-methylbenzenesulfonyl chloride and an appropriate amine source.

- Reaction Conditions : The reaction is usually carried out under controlled temperature and pH conditions to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound:

- A study published in MDPI highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, showcasing significant activity compared to established antibiotics .

Enzyme Inhibition Studies

Research has indicated that 3-(aminocarbonyl)-4-methylbenzenesulfonyl chloride acts as an effective inhibitor of several enzyme classes:

- Histone Deacetylases (HDACs) : Inhibitory assays revealed that the compound selectively inhibits HDAC1 and HDAC2 with IC50 values ranging from 14 to 67 nM, indicating its potential use in cancer therapy .

- Carbonic Anhydrases : Another study indicated that similar sulfonamide derivatives exhibit competitive inhibition against carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues .

Data Table: Biological Activities of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl Chloride

Propiedades

IUPAC Name |

3-carbamoyl-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNYLTYTTCGXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228115 | |

| Record name | 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76503-37-2 | |

| Record name | 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76503-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.